

Navigating the Synthesis of Benzisothiazolones: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: 2,1-Benzisothiazol-3(1H)-one

CAS No.: 40352-87-2

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An In-depth Exploration of the Synthetic Pathways to **2,1-Benzisothiazol-3(1H)-one** and its Widely Utilized Isomer, 1,2-Benzisothiazol-3(2H)-one.

This technical guide provides a detailed overview of the synthetic strategies for producing benzisothiazolones, a critical class of sulfur- and nitrogen-containing heterocyclic compounds. While the primary focus of this document is the synthesis of the industrially significant 1,2-benzisothiazol-3(2H)-one, we first address the available synthetic routes for its lesser-known isomer, **2,1-Benzisothiazol-3(1H)-one**, to provide a comprehensive perspective for researchers in drug development and fine chemical synthesis.

Part 1: The Elusive Synthesis of 2,1-Benzisothiazol-3(1H)-one

The synthesis of **2,1-Benzisothiazol-3(1H)-one** is notably less documented in scientific literature compared to its 1,2-isomer. The primary available route leads to a derivative, 3-amino-2,1-benzisothiazole, through the oxidative cyclization of 2-aminothiobenzamide (anthranilic acid thioamide). This transformation establishes the core 2,1-benzisothiazole scaffold.

Oxidative Cyclization of 2-Aminothiobenzamide

The most direct reported method for forming the 2,1-benzisothiazole ring system involves the intramolecular oxidative cyclization of 2-aminothiobenzamide. This method has been described using various oxidizing agents.[1] The reaction proceeds by the formation of a sulfur-nitrogen bond under oxidative conditions, yielding the stable 3-amino-2,1-benzisothiazole.

A German patent details this process, employing oxidizing agents such as hydrogen peroxide, chromic anhydride, or potassium persulfate in an acidic medium.[1] The reaction is typically carried out at room temperature and results in good yields of the cyclized product.[1]

Experimental Protocol: Synthesis of 3-Amino-2,1-benzisothiazole via Hydrogen Peroxide Oxidation[1]

- Step 1: Dissolution. Dissolve 7.6 parts of anthranilic acid thioamide in 50 parts of 25% sulfuric acid.
- Step 2: Oxidation. To the solution, slowly add 5.3 parts by volume of 30% hydrogen peroxide with stirring at a temperature of 20 to 25°C.
- Step 3: Reaction Completion. Continue stirring for 30 minutes.
- Step 4: Neutralization and Precipitation. Slowly add a sufficient amount of sodium hydroxide solution until the pH of the mixture remains constant between 6 and 8.
- Step 5: Isolation. Isolate the precipitated product by filtration and dry to obtain 3-amino-2,1-benzisothiazole. The reported yield is 92% of the theoretical value.[1]

The subsequent conversion of the 3-amino group to the 3-oxo functionality to yield **2,1-Benzisothiazol-3(1H)-one** is not explicitly detailed in the readily available literature, suggesting a potential area for further research and development.

Part 2: An In-Depth Guide to the Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)

In contrast to its 2,1-isomer, 1,2-Benzisothiazol-3(2H)-one (BIT) is a compound of significant industrial and academic interest, leading to the development of numerous, well-documented

synthetic pathways. This section provides a comprehensive overview of the core synthetic strategies.

Introduction to 1,2-Benzisothiazol-3(2H)-one

1,2-Benzisothiazol-3(2H)-one is a widely used biocide and preservative in various industrial applications, including paints, coatings, and adhesives.[2][3] Its potent antimicrobial activity has driven extensive research into efficient and scalable synthetic methods. The primary approaches to its synthesis can be broadly categorized into intramolecular and intermolecular cyclization strategies.

Key Synthetic Pathways

The most prevalent methods for synthesizing the 1,2-benzisothiazolone core involve the formation of the critical N-S bond through cyclization of ortho-substituted benzene derivatives.

This is one of the most direct and widely studied methods for the synthesis of 1,2-benzisothiazol-3(2H)-ones.[2][4] The reaction involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, forming the N-S bond.

The causality behind this experimental choice lies in the ready availability of 2-mercaptobenzamides and the efficiency of the N-H/S-H coupling. Various catalytic systems have been developed to facilitate this transformation, often utilizing molecular oxygen as a green and sustainable oxidant.

- **Copper-Catalyzed Cyclization:** Copper(I) catalysts have been shown to be effective in promoting the intramolecular N-S bond formation under an oxygen atmosphere, providing excellent yields of the desired product.[4]
- **Electrochemical Synthesis:** An electrochemical approach offers a green alternative, avoiding the need for chemical oxidants. This method utilizes constant-current electrolysis in an undivided cell, with hydrogen gas as the only byproduct.[2]

A common industrial route to 1,2-benzisothiazol-3(2H)-one starts from 2,2'-dithiodibenzoic acid. This multi-step process involves the chemical cleavage of the disulfide bond, followed by cyclization with ammonia.[2]

The process typically involves:

- Chlorination: Conversion of 2,2'-dithiodibenzoic acid to the corresponding acyl chloride.
- Amidation and Cyclization: Reaction with ammonia to form the benzisothiazolone ring.

This route is well-established for large-scale production.

Experimental Protocol: Traditional Synthesis from 2,2'-Dithiodibenzoic Acid

The following is a generalized representation of a traditional industrial process:

- Step 1: Chlorination. A mixture of 2,2'-dithiodibenzoic acid, a suitable solvent like benzene, and a catalyst is treated with a chlorinating agent such as thionyl chloride. The reaction is typically heated to reflux.
- Step 2: Bromination. After cooling, bromine is added to the reaction mixture.
- Step 3: Cyclization with Ammonia. Ammonia is then introduced to the reaction to facilitate the cyclization, forming the 1,2-benzisothiazol-3(2H)-one ring.
- Step 4: Work-up and Isolation. The solvent is evaporated, and the product is worked up through a series of neutralization, crystallization, and filtration steps to yield the final product.

A more recent and efficient method involves the reaction of 2-halobenzonitriles with a sulfur source, followed by cyclization. A notable example is the reaction of o-chlorobenzonitrile with anhydrous sodium sulfhydrylate to form o-mercaptobenzonitrile. This intermediate is then reacted with chlorine gas in water, followed by heating and crystallization to yield the crude 1,2-benzisothiazolin-3-one. The crude product is then purified by dissolving in an alkali solution, decolorizing, and acidifying to obtain the final product. This method is advantageous as it avoids the traditional 2,2'-dithiodibenzoic acid route, reducing the number of steps and environmental pollution.

Comparative Summary of Synthesis Pathways for 1,2-Benzisothiazol-3(2H)-one

Pathway	Starting Material	Key Reagents	Advantages	Disadvantages	Reference
A	2-Mercaptobenzamide	O ₂ , Cu(I) catalyst or electrolysis	High atom economy, green oxidant (O ₂), mild conditions.	Starting material may require multi-step synthesis.	[2][4]
B	2,2'-Dithiodibenzic Acid	Thionyl chloride, ammonia, bromine	Well-established for industrial scale, uses readily available starting materials.	Multi-step, use of hazardous reagents.	[2]
C	2-Halobenzonitrile	Sodium sulfhydrylate, chlorine	Fewer steps than the traditional route, reduced pollution.	Use of toxic chlorine gas.	

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